3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane

Lipophilicity Membrane permeability Prodrug design

3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-19-9; molecular formula C₁₈H₂₄N₂O₃; MW 316.39 g/mol) is a synthetic bicyclic alkaloid derivative belonging to the 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold class. The compound features an 8-methyl-substituted tropane-like bicyclic core bearing a p-toluoyl linker with an alpha-ethoxycarbonyl (ethyl ester) appendage at the 3-position amide nitrogen.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
CAS No. 57269-19-9
Cat. No. B13750521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
CAS57269-19-9
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)C(=O)N2CCC3CC2N(C3)C
InChIInChI=1S/C18H24N2O3/c1-3-23-17(21)11-13-4-6-15(7-5-13)18(22)20-9-8-14-10-16(20)19(2)12-14/h4-7,14,16H,3,8-12H2,1-2H3
InChIKeyBRHCJSYLVUWFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-19-9): Structural Identity and Procurement Profile


3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-19-9; molecular formula C₁₈H₂₄N₂O₃; MW 316.39 g/mol) is a synthetic bicyclic alkaloid derivative belonging to the 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold class . The compound features an 8-methyl-substituted tropane-like bicyclic core bearing a p-toluoyl linker with an alpha-ethoxycarbonyl (ethyl ester) appendage at the 3-position amide nitrogen. This specific regiochemical arrangement—3-acyl, 8-methyl—distinguishes it from the isomeric 8-acyl, 3-methyl series [1]. The compound is cataloged as a research-grade screening molecule and is available through specialty chemical suppliers for non-human, non-therapeutic laboratory applications .

Why Generic Substitution of 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane Is Scientifically Unreliable


Although the 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold is shared across a broad class of biologically active molecules—including μ-opioid agonists, nicotinic acetylcholine receptor ligands, and antifilarial agents—substitution pattern, regiochemistry, and functional group identity critically govern pharmacological outcome [1]. Cignarella and co-workers demonstrated in a seminal 1963 study that 3-substituted-8-methyl DBO derivatives and their 8-substituted-3-methyl constitutional isomers exhibit markedly different chemical behavior and analgesic activity profiles, attributed to the stereo-electronic influence of the endoethylene bridge on the 8-position substituent trajectory [1]. Furthermore, within the 3-acyl-8-methyl subclass, the presence of an alpha-ethoxycarbonyl ethyl ester vs. a free alpha-carboxy group (CAS 63978-14-3) alters logP by several units (1.79 vs. a predicted XLogP3 of -1 for the acid), fundamentally impacting solubility, membrane permeability, and in vivo pharmacokinetic disposition [2]. These multidimensional structural variables preclude reliable interchangeability without explicit comparative data.

Quantitative Differentiation Evidence: 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane vs. Closest Analogs


Lipophilicity (logP) Advantage Over the Free Carboxylic Acid Analog (CAS 63978-14-3) for Membrane Permeability-Dependent Assays

The target compound (CAS 57269-19-9) possesses a computed logP of 1.79, whereas its direct carboxylic acid analog—3-((alpha-carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 63978-14-3)—has a computed XLogP3-AA of -1, yielding a calculated logP difference of approximately 2.79 log units [1]. This pronounced lipophilicity differential arises solely from the replacement of the carboxylic acid moiety with an ethyl ester, with the DBO core and p-toluoyl linker remaining identical between the two molecules.

Lipophilicity Membrane permeability Prodrug design

Molecular Weight and Polar Surface Area Distinction from Simpler 3-Carbethoxy-8-methyl-3,8-diazabicyclo[3.2.1]octane (Patent Compound II)

The target compound (MW 316.39 g/mol; PSA 49.85 Ų) is significantly larger and structurally more complex than 3-carbethoxy-8-methyl-3,8-diazabicyclo[3.2.1]octane (US3951980A Compound II; MW ~212.29 g/mol for C₁₁H₂₀N₂O₂), which lacks the p-toluoyl phenyl spacer and alpha-ethoxycarbonyl extension [1]. The additional aromatic ring and extended ester side chain in the target compound contribute to its distinct physicochemical profile, including a higher boiling point of 458.5 °C (vs. an estimated lower boiling point for the simpler carbamate) and a larger topological polar surface area.

Molecular weight Polar surface area Drug-likeness

Regiochemical Differentiation: 3-Acyl-8-methyl vs. 8-Acyl-3-methyl Isomer Series—Class-Level Pharmacological Divergence

Cignarella et al. (1963) reported that 3-substituted-8-methyl-3,8-diazabicyclo[3.2.1]octanes and their 8-substituted-3-methyl constitutional isomers exhibit 'differences in chemical and biological behavior' in standardized analgesic screening models [1]. The target compound (CAS 57269-19-9) belongs to the 3-acyl-8-methyl series, which places the bulky p-toluoyl-ethoxycarbonyl substituent at the 3-position where it is sterically unconstrained. In contrast, the positional isomer series—exemplified by 8-((alpha-carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-43-9)—positions the acyl group at the 8-position, where the endoethylene bridge deflects the substituent toward the piperazine ring, altering its spatial orientation and receptor complementarity [1].

Regioisomerism Structure-activity relationship Analgesic

Ethyl Ester as a Traceless Prodrug Handle: Hydrolytic Conversion to the Bioactive Carboxylic Acid Form

The alpha-ethoxycarbonyl (ethyl ester) functionality of the target compound (CAS 57269-19-9) is susceptible to hydrolysis under physiological or enzymatic conditions, yielding the corresponding carboxylic acid (CAS 63978-14-3) as the putative active metabolite or deprotected form . This prodrug relationship is a well-established strategy in medicinal chemistry, where the ethyl ester serves as a lipophilic masking group to enhance oral absorption or CNS penetration, with subsequent esterase-mediated cleavage releasing the polar carboxylic acid at the target site. The carboxylic acid analog (CAS 63978-14-3) has a computed XLogP3-AA of -1, rendering it substantially less membrane-permeable than the ester prodrug [1].

Prodrug Ester hydrolysis Metabolic activation

Optimal Research and Procurement Application Scenarios for 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-19-9)


CNS-Penetrant Probe Design Leveraging the Ethyl Ester logP Advantage Over the Carboxylic Acid Analog

In neuroscience drug discovery programs targeting central μ-opioid or nicotinic acetylcholine receptors, the target compound's computed logP of 1.79 (vs. -1 for the carboxylic acid analog CAS 63978-14-3) predicts substantially greater blood-brain barrier permeability [1]. Researchers should procure this ethyl ester form when the experimental objective is to achieve meaningful CNS exposure following systemic administration. The carboxylic acid form should be selected instead only when peripheral restriction is desired or when direct intrathecal/intracerebroventricular administration bypasses the need for passive membrane permeability. This logP differential is the single most actionable, quantifiable differentiation parameter for procurement between these two structurally adjacent compounds.

Regioisomer-Specific SAR Studies Exploiting 3-Position vs. 8-Position Pharmacological Divergence

Building on the class-level evidence from Cignarella et al. (1963) that 3-substituted-8-methyl DBOs and 8-substituted-3-methyl DBOs exhibit distinct pharmacological profiles [1], the target compound (3-acyl-8-methyl series) should be used as the representative member of its regioisomeric class in comparative SAR panels. When paired with its 8-acyl-3-methyl isomer (e.g., CAS 57269-43-9), the two compounds form a matched molecular pair that isolates the contribution of regioisomeric substitution to receptor affinity, functional activity, and downstream signaling bias. Procurement of both isomers simultaneously enables rigorous SAR elucidation that cannot be achieved with either isomer alone.

Prodrug-Active Metabolite Paired Pharmacology Using the Ester-to-Acid Hydrolysis Cascade

The target compound's hydrolytically labile ethyl ester group enables a paired pharmacology experimental design: the intact ester (CAS 57269-19-9) and its hydrolysis product, the free carboxylic acid (CAS 63978-14-3), can be tested in parallel to deconvolute the pharmacological contributions of each species [1]. This is particularly valuable when in vitro assay conditions may include esterase activity (e.g., plasma, liver microsomes, or whole-cell assays). Procurement of both compounds allows direct determination of whether observed bioactivity originates from the intact prodrug, the hydrolyzed metabolite, or both—a critical consideration for translating in vitro hits to in vivo candidates.

Scaffold-Hopping Reference Compound in 3,8-Diazabicyclo[3.2.1]octane-Focused Library Design

As a 3-acyl-8-methyl DBO derivative bearing a p-toluoyl-ethoxycarbonyl substituent, the target compound serves as a structurally validated reference point for scaffold-hopping and library enumeration strategies within the broader DBO chemical space [1]. Its molecular properties (MW 316.39; PSA 49.85 Ų; logP 1.79) place it within favorable drug-like chemical space, and its synthetic accessibility via acylation of 8-methyl-3,8-diazabicyclo[3.2.1]octane with appropriate activated ester intermediates makes it a practical benchmark for assessing the physicochemical trajectory of designed library members [2].

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